

Application Note: Extraction of Carbpropamid from Plant Tissues

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Compound of Interest

Compound Name: *Carbpropamid*

Cat. No.: *B013017*

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Target Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Abstract: This document provides detailed protocols for the extraction of the fungicide carbpropamid from various plant tissue samples for residue analysis. Two primary methodologies are presented: a traditional solvent extraction method with column chromatography cleanup and a modern, rapid QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocols are designed to yield high-recovery extracts suitable for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Carbpropamid is a systemic fungicide used to control rice blast disease. Due to its application on staple crops, regulatory bodies worldwide require sensitive and reliable methods to monitor its residue levels in plant commodities to ensure food safety. This application note details validated methods for the extraction and purification of carbpropamid from diverse plant matrices such as fruits, vegetables, and grains.

Quantitative Data Summary

The following table summarizes the performance data for the traditional solvent extraction and Florisil column cleanup method for carbpropamid in various agricultural products.[1][2]

Plant Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	RSD (%)	Method LOQ (mg/kg)
Brown Rice	0.02	93.5	3.5	0.02
	0.20	95.8	2.1	
	2.00	94.6	1.8	
Korean Cabbage	0.02	84.7	5.6	0.02
	0.20	88.5	2.3	
	2.00	84.0	1.5	
Apple	0.02	112.0	4.8	0.02
	0.20	104.0	2.5	
	2.00	99.8	1.2	
Green Pepper	0.02	96.0	6.3	0.02
	0.20	98.4	3.4	
	2.00	94.7	1.1	

Data sourced from Lee, H. et al. (2012). Recovery studies were performed in triplicate at three fortification levels.[2] RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Experimental Protocols

Two primary protocols are described. Method A is a conventional approach, while Method B utilizes the streamlined QuEChERS workflow.

Method A: Solvent Extraction with Column Chromatography Cleanup

This method is based on a classic approach involving solvent extraction, liquid-liquid partitioning, and purification using a Florisil column.[\[1\]](#)[\[2\]](#)

3.1.1 Materials and Reagents

- Plant Tissue Sample: (e.g., brown rice, apple, cabbage)
- Solvents: Acetone, Dichloromethane, n-Hexane (all HPLC or pesticide residue grade)
- Salts: Sodium Chloride (NaCl)
- Sorbent: Florisil (pesticide residue grade), activated by heating at 130°C for >5 hours
- Other: Anhydrous Sodium Sulfate, Glass wool
- Equipment: High-speed homogenizer, rotary evaporator, chromatography column (1 cm ID), vortex mixer, centrifuge.

3.1.2 Protocol

- Sample Preparation: Weigh 20 g of a homogenized plant sample into a 250 mL centrifuge bottle. For dry samples like brown rice, add 40 mL of distilled water and let stand for 30 minutes.
- Extraction: Add 100 mL of acetone to the centrifuge bottle. Homogenize at high speed for 3 minutes. Filter the extract through a Büchner funnel.
- Liquid-Liquid Partitioning: Transfer the filtrate to a 1 L separatory funnel. Add 50 mL of saturated NaCl solution and 100 mL of dichloromethane. Shake vigorously for 5 minutes and allow the layers to separate.
- Drying: Drain the lower dichloromethane layer through a funnel containing anhydrous sodium sulfate into a flask.
- Concentration: Evaporate the solvent from the flask using a rotary evaporator at 40°C until dryness.
- Column Cleanup:

- Prepare a chromatography column by packing it with 1 cm of anhydrous sodium sulfate, 5 g of activated Florisil, and another 1 cm of anhydrous sodium sulfate on top.
- Pre-wet the column with 20 mL of n-hexane.
- Dissolve the residue from step 5 in 5 mL of 10% dichloromethane in n-hexane and load it onto the column.
- Wash the column with 30 mL of 10% dichloromethane in n-hexane (discard this fraction).
- Elute the carbpropamid with 50 mL of 50% dichloromethane in n-hexane.
- Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

Method B: QuEChERS-based Extraction and d-SPE Cleanup

The QuEChERS method is a fast and efficient alternative, significantly reducing solvent usage and sample preparation time.^{[3][4][5]} This is a generalized protocol adaptable for various plant matrices.

3.2.1 Materials and Reagents

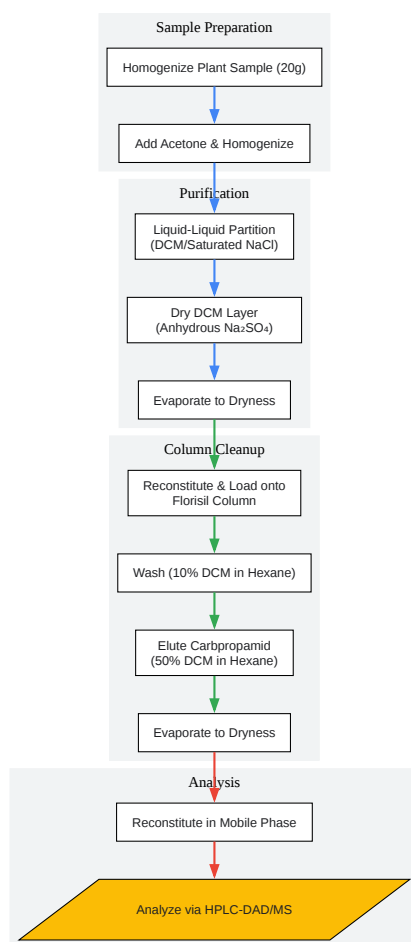
- Plant Tissue Sample: (e.g., fruits, vegetables, grains)
- Solvents: Acetonitrile (HPLC grade), Formic Acid (optional, for acidified QuEChERS)
- Salts/Buffers: QuEChERS extraction salt packets (e.g., containing Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl)).
- Sorbent: Dispersive SPE (d-SPE) tubes containing MgSO_4 and a cleanup sorbent like Florisil or C18.^[6] For pigmented samples, Graphitized Carbon Black (GCB) may be included.^[7]
- Equipment: High-speed homogenizer, 50 mL and 15 mL centrifuge tubes, vortex mixer, high-speed centrifuge.

3.2.2 Protocol

- **Sample Preparation:** Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.
- **Extraction:** Add 10-15 mL of acetonitrile (e.g., 1% formic acid in acetonitrile) to the tube.^[6] Cap and shake vigorously for 1 minute using a vortex mixer.
- **Salting Out:** Add the QuEChERS extraction salts to the tube. Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.
- **Centrifugation:** Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample solids from the acetonitrile supernatant containing the extracted analytes.
- **Dispersive SPE Cleanup:**
 - Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.
 - The d-SPE tube contains anhydrous MgSO_4 to remove residual water and a sorbent (e.g., Florisil) to remove matrix interferences.
 - Cap the tube and shake on a vortex mixer for 1-2 minutes.
- **Final Centrifugation:** Centrifuge the d-SPE tube at ≥ 5000 rpm for 5 minutes to pellet the sorbent material.
- **Final Preparation:** The resulting supernatant is the final extract. It can be directly injected or transferred to an autosampler vial, possibly after filtration through a $0.22\ \mu\text{m}$ filter, for LC-MS/MS analysis.

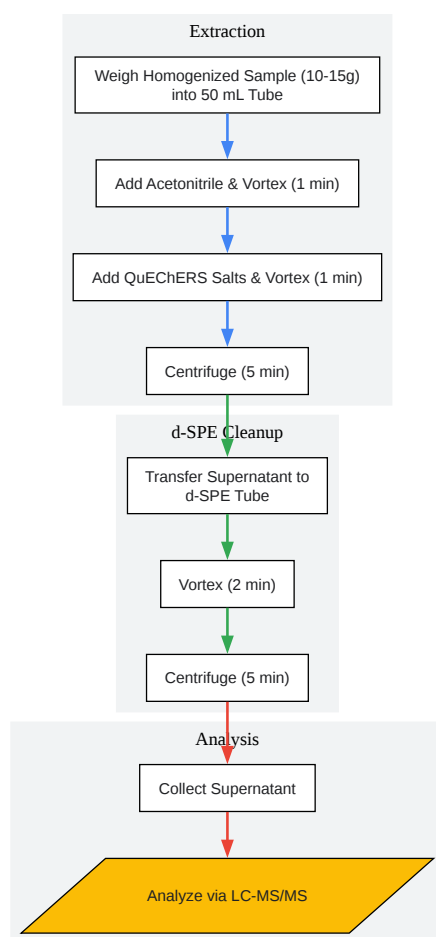
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Figure 1: Workflow for Traditional Solvent Extraction and Cleanup.



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Figure 2: Workflow for the QuEChERS Extraction Method.

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